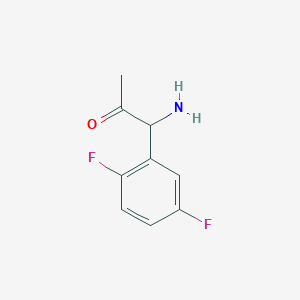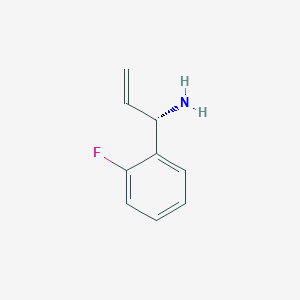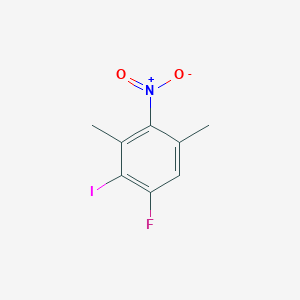
(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound that features an amino group, an iodo-substituted thiazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic conditions.
Iodination: The thiazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amino Acid Coupling: The iodinated thiazole is coupled with a suitable amino acid precursor, such as (S)-alanine, using peptide coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in biochemical assays for labeling and tracking proteins.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Diagnostic Agents: Potential use in diagnostic imaging due to the presence of the iodine atom.
Industry
Material Science: Applications in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the iodo group and the thiazole ring enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure with a bromine atom instead of iodine.
(3S)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Similar structure with a chlorine atom instead of iodine.
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid: Similar structure with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in (3S)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid imparts unique properties, such as increased molecular weight and potential for use in diagnostic imaging. The iodo group also influences the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and methyl analogs.
特性
分子式 |
C6H7IN2O2S |
|---|---|
分子量 |
298.10 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1 |
InChIキー |
AARDCGSAOXODLV-VKHMYHEASA-N |
異性体SMILES |
C1=C(SC(=N1)[C@H](CC(=O)O)N)I |
正規SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)

![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)


![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)




